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molecular formula C7H4FIO B134392 2-Fluoro-6-iodobenzaldehyde CAS No. 146137-72-6

2-Fluoro-6-iodobenzaldehyde

Cat. No. B134392
M. Wt: 250.01 g/mol
InChI Key: DUCCBZWPROUBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790844B2

Procedure details

2-Fluoro-6-iodobenzonitrile (10.274 g) was dissolved in toluene (100 ml), followed by the dropwise addition of 1.5M diisobutyl aluminium hydride/toluene solution (31 ml) in nitrogen atmosphere at −70° C., and the mixture was stirred for 25 min. Subsequently, it was stirred at room temperature for further 45 min. To the mixture was added 5% sulfuric acid, and it was stirred for 1 hr. Sequentially, the resulting solution was extracted with ethyl acetate, and the resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (8.683 g, yield; 83%).
Quantity
10.274 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminium hydride toluene
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.S(=O)(=O)(O)[OH:29]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=[O:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.274 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diisobutyl aluminium hydride toluene
Quantity
31 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Subsequently, it was stirred at room temperature for further 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Sequentially, the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.683 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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